2-(1-Phenylethyl)butanedioic acid

Description

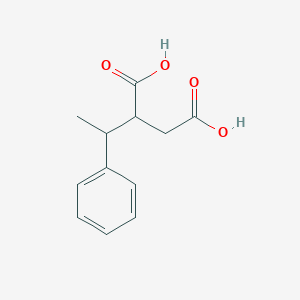

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXVETHETURZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385519 | |

| Record name | 2-(1-phenylethyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-14-0 | |

| Record name | alpha-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-phenylethyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2353RS6103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1 Phenylethyl Butanedioic Acid and Its Analogues

Direct Amidation and Ring-Opening Reactions with Succinic Anhydride (B1165640)

The most direct and common approach for the synthesis of 2-(1-Phenylethyl)butanedioic acid involves the reaction of 1-phenylethylamine (B125046) with succinic anhydride. This reaction proceeds via a ring-opening amidation, a reliable and high-yielding method for creating a carbon-nitrogen bond and introducing the butanedioic acid moiety in a single step. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. researchgate.net

Nucleophilic Attack Pathways

The fundamental mechanism of this reaction is a nucleophilic acyl substitution. libretexts.org The primary amine group of 1-phenylethylamine acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. mdpi.comstackexchange.com This initial attack leads to the formation of a transient tetrahedral intermediate. libretexts.orgstackexchange.com

The reaction proceeds as follows:

Nucleophilic Attack: The amine's lone pair of electrons attacks a carbonyl carbon of the succinic anhydride. mdpi.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, containing a negatively charged oxygen and a positively charged nitrogen.

Ring Opening: The ring opens by the cleavage of the acyl-oxygen bond, and a proton is transferred from the amine to the newly formed carboxylate group. mdpi.com

This pathway results in the formation of the corresponding N-substituted succinamic acid, in this case, this compound. mdpi.comnih.gov The reaction is generally regioselective, as the two carbonyl groups in succinic anhydride are equivalent.

Enantioselective Synthesis Approaches

When a chiral amine such as (R)- or (S)-1-phenylethylamine is used, the synthesis can be directed to produce a specific enantiomer of this compound. The use of an enantiomerically pure starting material is a common strategy in asymmetric synthesis to obtain optically active products. uzh.ch For instance, reacting (S)-1-phenylethylamine with succinic anhydride will yield (S)-2-(1-Phenylethyl)butanedioic acid.

Enzymatic kinetic resolution represents another sophisticated approach. Lipases, for example, can be used in organic media to selectively catalyze esterification or transesterification reactions on a racemic mixture of a starting material like 1-phenylethanol. scirp.orgoalib.com This allows for the separation of enantiomers, which can then be used in subsequent synthetic steps to produce enantiomerically pure target compounds.

Alternative Synthetic Routes to Substituted Butanedioic Acids

While direct amidation is a primary route, other methods exist for the synthesis of substituted butanedioic acids. These alternatives can be valuable for creating analogues with different substitution patterns.

One notable method is the Stobbe condensation , which involves the reaction of a diethyl succinate (B1194679) ester with a ketone or aldehyde in the presence of a strong base. wikipedia.org This reaction is particularly useful for creating alkylidene-substituted succinic acids or their esters.

Another approach involves the Castagnoli–Cushman reaction , which can utilize substituted succinic anhydrides to react with imines, leading to the formation of highly substituted γ-lactams. nih.gov While not directly yielding a butanedioic acid, the lactam ring can be subsequently hydrolyzed to the corresponding acid.

Furthermore, butanedioic acid (succinic acid) itself can be produced through the fermentation of biomass, offering a green chemistry route to the basic scaffold. wikipedia.orgresearchgate.net This bio-derived succinic acid can then be chemically modified to introduce desired substituents.

Derivatization Strategies for Enhancing Molecular Complexity

Once this compound is synthesized, it can be further modified to create a range of derivatives with potentially enhanced properties. The two carboxylic acid groups provide reactive handles for various transformations.

Esterification Reactions

The carboxylic acid groups of this compound can be readily converted to esters through reactions with alcohols. The most common method is the Fischer esterification , which involves heating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com

This reaction can be controlled to produce either the mono-ester or the di-ester, depending on the stoichiometry of the alcohol used. For example, reaction with one equivalent of methanol (B129727) would primarily yield the mono-methyl ester, while a large excess of methanol would lead to the di-methyl ester. researchgate.netrsc.org

Table 1: Esterification of this compound

| Reactant | Conditions | Product |

|---|---|---|

| Methanol (1 equiv.) | Acid catalyst, heat | Mono-methyl 2-(1-phenylethyl)butanedioate |

Cyclization to Succinimide (B58015) Derivatives

The N-substituted succinamic acid, this compound, can undergo an intramolecular cyclization to form the corresponding succinimide derivative. This reaction involves the formation of an amide bond between the existing amide nitrogen and the remaining carboxylic acid group, with the elimination of a water molecule. stackexchange.com

This dehydration and cyclization process typically requires harsh conditions, such as high temperatures, often in the presence of a dehydrating agent like acetic anhydride. researchgate.netstackexchange.comvaia.com The resulting product is N-(1-phenylethyl)succinimide, a five-membered ring structure.

Table 2: Cyclization to Succinimide

| Starting Material | Conditions | Product | Byproduct |

|---|

Catalytic Systems in Synthesis of this compound

The construction of the chiral center in this compound can be effectively achieved through catalytic methods. These approaches are broadly categorized into enzyme-catalyzed reactions, which harness the high selectivity of biological catalysts, and metal-catalyzed transformations, which offer versatility and high turnover numbers.

Enzymatic catalysis presents a green and highly selective alternative for the synthesis of chiral molecules. Lipases and acyltransferases are particularly relevant for the synthesis of esters and the resolution of racemic mixtures, which are key steps in potential synthetic routes to this compound and its analogues.

While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic reactions on structurally related compounds provide a strong basis for its potential synthesis. For instance, lipases are widely used for the kinetic resolution of racemic alcohols, including 1-phenylethanol. scirp.org This process could be a key step in a multi-step synthesis.

A notable example of a relevant enzymatic process is the synthesis of 2-phenylethyl acetate (B1210297) catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT). nih.govrsc.org This enzyme has been shown to effectively catalyze transesterification reactions in an aqueous environment, which is a significant advantage for green chemistry. nih.govrsc.org In one study, MsAcT was immobilized in a tetramethoxysilane (B109134) gel, which enhanced its selectivity for the transesterification reaction over hydrolysis by a factor of 6.33. nih.govrsc.org Using vinyl acetate as the acyl donor, a high conversion rate of 99.17% to 2-phenylethyl acetate was achieved. nih.govrsc.org This demonstrates the potential of acyltransferases in reactions involving the phenylethyl moiety.

Lipases, such as those from Candida antarctica (Novozym 435), have also been extensively studied for the synthesis of 1-phenylethyl acetate through kinetic resolution. scirp.org Studies have optimized various reaction parameters, including the choice of lipase (B570770), acyl donor, solvent, and temperature, to achieve high yields and enantioselectivity. scirp.org Such well-established enzymatic resolutions could provide chiral precursors for the synthesis of this compound.

The following table summarizes key findings in the enzymatic synthesis of related phenylethyl derivatives:

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature | Conversion/Yield | Reference |

| Immobilized MsAcT | 2-Phenylethyl alcohol | Vinyl acetate | Water (80% w/w) | 40°C | 99.17% | nih.govrsc.org |

| Novozym 435 | 1-Phenylethanol | Vinyl acetate | n-Hexane | 60°C | 61.49% | scirp.org |

| Porcine Pancreatic Lipase | 1-Phenylethanol | Various | Various | - | Studied | scirp.org |

| Candida antarctica Lipase B | 1-Phenylethanol | Various | Various | - | Studied | scirp.org |

Table 1: Research Findings on Enzyme-Catalyzed Synthesis of Phenylethyl Derivatives

Metal-catalyzed reactions, particularly asymmetric hydrogenation, provide a powerful and direct route to chiral succinic acid derivatives. These methods often start from readily available precursors like substituted maleic anhydrides or diesters.

A significant advancement in this area is the asymmetric hydrogenation of 3-substituted maleic anhydrides using a Rhodium catalyst with a bisphosphine-thiourea ligand (ZhaoPhos). nih.gov This system has demonstrated high efficiency, achieving full conversions, up to 99% yield, and 99% enantiomeric excess (ee) for a variety of 3-alkyl and 3-aryl substituted maleic anhydrides. nih.gov The resulting chiral succinic anhydrides are valuable intermediates that can be further elaborated to target molecules like this compound.

Iridium catalysts based on N,P ligands have also been developed for the asymmetric hydrogenation of maleic and fumaric acid diesters. nih.gov These catalysts can effectively convert a wide range of 2-alkyl and 2-arylmaleic acid diesters into the corresponding enantioenriched succinates. nih.gov An interesting feature of this method is its ability to perform an enantioconvergent hydrogenation on mixtures of cis/trans substrates with high enantioselectivity. nih.gov

Nickel-based catalysts have also been explored for the hydrogenation of maleic anhydride. While often used for producing γ-butyrolactone, the selectivity can be tuned towards succinic anhydride. mdpi.com For example, a Ni/Sc-doped ZrO₂ catalyst with a specific scandium content was shown to selectively catalyze the hydrogenation of maleic anhydride to succinic anhydride with a selectivity of up to 97.6%. mdpi.com This highlights the potential of supported nickel catalysts in producing the succinic anhydride core.

The table below outlines key findings in the metal-catalyzed synthesis of succinic acid derivatives:

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Rh/bisphosphine-thiourea (ZhaoPhos) | 3-Substituted Maleic Anhydrides | 3-Substituted Succinic Anhydrides | Full conversion, up to 99% yield, 99% ee. nih.gov | nih.gov |

| Iridium with N,P ligands | 2-Alkyl and 2-Aryl Maleic Acid Diesters | Chiral Enantioenriched Succinates | High enantiomeric purity, enantioconvergent hydrogenation of cis/trans mixtures. nih.gov | nih.gov |

| Ni/Sc-doped ZrO₂ | Maleic Anhydride | Succinic Anhydride | Selectivity towards succinic anhydride up to 97.6% with 7.5 mol% Sc₂O₃ content. mdpi.com | mdpi.com |

| Bimetallic PdZn/Al₂O₃ | Acetophenone | (R)-1-Phenylethyl acetate | One-pot chemo-bio catalysis with lipase and Ru/Al₂O₃ for racemization, achieving 32% selectivity at 48% conversion. researchgate.net | researchgate.net |

Table 2: Research Findings on Metal-Catalyzed Synthesis of Succinic Acid Derivatives and Related Compounds

Stereochemical Investigations of 2 1 Phenylethyl Butanedioic Acid

Enantiomeric Forms and Chiral Purity

2-(1-Phenylethyl)butanedioic acid possesses two chiral centers, giving rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The (2R, 1'R) and (2S, 1'S) pair are enantiomers, as are the (2R, 1'S) and (2S, 1'R) pair. These enantiomeric pairs exhibit identical physical properties except for their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

The purity of a single enantiomer in a mixture is quantified by its enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. The determination of enantiomeric excess is crucial in stereoselective synthesis and for the characterization of chiral compounds. While general methods such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents are commonly employed for such determinations, specific data regarding the optical rotation and established protocols for the chiral purity analysis of this compound enantiomers are not extensively documented in publicly available literature.

Table 1: Theoretical Enantiomeric and Diastereomeric Pairs of this compound

| Stereoisomer Configuration | Relationship |

| (2R, 1'R) and (2S, 1'S) | Enantiomers |

| (2R, 1'S) and (2S, 1'R) | Enantiomers |

| (2R, 1'R) and (2R, 1'S) | Diastereomers |

| (2R, 1'R) and (2S, 1'R) | Diastereomers |

| (2S, 1'S) and (2R, 1'S) | Diastereomers |

| (2S, 1'S) and (2S, 1'R) | Diastereomers |

Diastereomeric Salt Formation and Resolution Techniques

The separation of enantiomers, a process known as resolution, is a critical step in obtaining optically pure compounds. A common and effective method for the resolution of racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For dicarboxylic acids like this compound, chiral amines are frequently used as resolving agents. Examples of commonly used chiral bases include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent system is critical for successful separation and is often determined empirically.

A relevant example is the resolution of phenylsuccinic acid, a structurally related compound, using the naturally occurring chiral amino acid (-)-proline. In this case, the two enantiomers of phenylsuccinic acid form diastereomeric salts with (-)-proline, which exhibit different solubilities, enabling their separation. libretexts.org Similarly, the resolution of trans-1,2-cyclohexanedicarboxylic acid has been achieved using (S)-phenylethylamine, where the stoichiometry of the resulting diastereomeric salts was found to be dependent on the molar ratio of the reactants. nih.gov

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemical outcome is achieved, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis for the creation of new stereocenters with high levels of control.

Derivatives of succinic acid have been explored as chiral auxiliaries. For instance, chiral oxazolidinones, which can be considered derivatives of amino acids, are widely used as auxiliaries in various asymmetric transformations, including alkylations and aldol (B89426) reactions. nih.gov The chiral auxiliary guides the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

However, a review of the scientific literature does not indicate that this compound has been specifically employed as a chiral auxiliary in reported asymmetric syntheses. While its structure contains chiral information, its practical application in this context has not been documented.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule and the electronic interactions between its atoms (stereoelectronic effects) are fundamental to its reactivity and physical properties. For a molecule with multiple rotatable bonds like this compound, a multitude of conformations are possible. The preferred conformations are those that minimize steric and electronic repulsions.

Conformational analysis of dicarboxylic acids and their derivatives is often performed using computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy. These studies can elucidate the favored rotamers around the C-C single bonds and the influence of substituents and solvent on the conformational equilibrium.

While detailed conformational studies specifically on this compound are not found in the literature, investigations into related structures can provide insights. For example, NMR studies on nipecotic acid derivatives have been used to determine conformational equilibria and intramolecular hydrogen bonding. bldpharm.com For flexible molecules, the observed NMR parameters are a population-weighted average of the parameters of the individual conformers.

Mechanistic and Reaction Pathway Studies of 2 1 Phenylethyl Butanedioic Acid

Reaction Kinetics and Thermodynamics

Kinetic studies on the enzymatic resolution of related compounds, such as 1-phenylethanol, provide insights into the factors influencing reaction rates. Variables such as enzyme concentration, temperature, and substrate concentration significantly affect the reaction kinetics. For instance, in lipase-catalyzed reactions, the rate generally increases with temperature up to an optimal point, beyond which the enzyme denatures and loses activity. scirp.org While direct thermodynamic data for 2-(1-phenylethyl)butanedioic acid is not extensively reported, the stability of the compound can be inferred from its role as an intermediate in a multi-step degradation pathway. The formation of the C-C bond between the phenylethyl radical and fumarate (B1241708) is an energetically favorable step that drives the reaction forward.

Table 1: Factors Influencing Reaction Kinetics in Related Enzymatic Processes

| Parameter | Observation | Source |

|---|---|---|

| Enzyme Type | Different lipases show varying catalytic activities, with Novozym 435 showing high reactivity. | scirp.org |

| Temperature | Reaction rates increase with temperature up to an optimum (e.g., 60°C for some lipase (B570770) reactions) before decreasing due to enzyme denaturation. | scirp.org |

| Substrate Concentration | The initial reaction rate increases with substrate concentration until it reaches a saturation point. | scirp.org |

| Reaction Step | The initial H-abstraction from the hydrocarbon is a kinetically significant (rate-determining) step in the fumarate addition mechanism. | rsc.org |

Degradation Pathways and Metabolite Formation

This compound is a key metabolite formed during the anaerobic degradation of certain aromatic hydrocarbons, most notably ethylbenzene (B125841). Its presence is a definitive indicator of a specific biochemical activation pathway utilized by various microorganisms under anoxic conditions.

The anaerobic biodegradation of ethylbenzene is a significant environmental process carried out by diverse microbial communities, including sulfate-reducing and denitrifying bacteria. nih.govnih.gov In the absence of oxygen, these microorganisms employ alternative strategies to activate the relatively inert ethylbenzene molecule for further breakdown.

One of the primary mechanisms does not involve dehydrogenation, but rather an addition reaction. nih.gov Studies on marine sulfate-reducing bacteria, such as strain EbS7, and denitrifying bacteria, like strains EbN1 and PbN1, have demonstrated the complete mineralization of ethylbenzene coupled to sulfate (B86663) or nitrate (B79036) reduction. nih.govnih.gov Analysis of metabolites from these cultures unequivocally identified (1-phenylethyl)succinate as the initial product of ethylbenzene activation. nih.gov This finding distinguishes the pathway from that observed in other bacteria which may utilize dehydrogenation to form 1-phenylethanol. nih.gov The formation of (1-phenylethyl)succinate indicates that the degradation is initiated by the addition of a C4-dicarboxylic acid to the ethylbenzene molecule.

The formation of this compound is the result of a fumarate addition mechanism, a unifying strategy for the anaerobic activation of various alkylated aromatic and aliphatic hydrocarbons. rsc.orgnih.gov This biochemical reaction is catalyzed by a family of glycyl radical enzymes known as succinate (B1194679) synthases, with benzylsuccinate synthase (BSS) being a well-studied example for toluene (B28343) degradation. rsc.orgnih.gov

The catalytic cycle can be summarized in three key steps:

Initial H-abstraction: A radical enzyme abstracts a hydrogen atom from the secondary carbon of the ethyl group of ethylbenzene. This creates a relatively stable 1-phenylethyl radical intermediate. rsc.org

Radical Addition to Fumarate: The newly formed hydrocarbon radical attacks one of the double-bonded carbons of a fumarate molecule (the cosubstrate). This addition reaction forms a succinyl-coenzyme A thioester derivative of the original hydrocarbon, which in this case is (1-phenylethyl)succinate. rsc.orgnih.gov

Enzyme Regeneration: A final hydrogen abstraction from a donor molecule regenerates the radical enzyme, allowing the catalytic cycle to continue. rsc.org

This fumarate addition is a crucial activation step, converting the non-polar hydrocarbon into a more functionalized molecule that can enter the central metabolic pathways for complete breakdown, eventually leading to carbon dioxide. nih.gov

Reactivity of the Carboxylic Acid Moieties

This compound is a dicarboxylic acid, meaning it possesses two carboxyl (-COOH) functional groups. The presence of these two groups within the same molecule dictates its chemical reactivity and physical properties. fiveable.mewikipedia.org Generally, dicarboxylic acids exhibit chemical behaviors similar to their monocarboxylic counterparts but with added complexity due to the interaction between the two acidic groups. wikipedia.org

The carboxyl moieties are centers of nucleophilic susceptibility, meaning they are prone to attack by nucleophiles. aip.org This allows the compound to readily undergo reactions such as:

Esterification: Reaction with alcohols to form mono- or di-esters.

Salt Formation: Acid-base reactions with bases to form carboxylate salts. fiveable.me

Amide Formation: Reaction with ammonia (B1221849) or amines to form amides, and potentially cyclic imides if the carboxyl groups are suitably positioned. libretexts.org

Decarboxylation: Loss of one or both carboxyl groups as CO₂ upon heating, with the outcome depending on the chain length separating the groups. libretexts.org

The ability of the two carboxyl groups to participate in intramolecular hydrogen bonding can also influence the compound's conformation, stability, and physical properties like solubility and melting point. fiveable.me

Table 2: General Acidity Trends in Dicarboxylic Acids

| Compound | pKₐ₁ | pKₐ₂ | Source |

|---|---|---|---|

| Oxalic Acid | 1.27 | 4.27 | wikipedia.org |

| Malonic Acid | 2.85 | 5.05 | wikipedia.org |

| Succinic Acid | 4.21 | 5.41 | wikipedia.org |

| Glutaric Acid | 4.34 | 5.41 | wikipedia.org |

| Adipic Acid | 4.41 | 5.41 | wikipedia.org |

This table illustrates the effect of chain length on acidity in simple dicarboxylic acids. This compound is a substituted succinic acid.

Reactivity of the Phenylethyl Moiety

The stability of the radical formed at this position is a crucial factor in the fumarate addition mechanism. The abstraction of a hydrogen atom from the benzylic-like position results in a 1-phenylethyl radical. This radical is stabilized by resonance with the adjacent phenyl group, which delocalizes the unpaired electron across the aromatic ring. This stabilization lowers the activation energy for the initial hydrogen abstraction step, making it a favored point of attack for radical enzymes. nih.gov

The phenylethyl group itself can undergo reactions typical of substituted aromatic compounds and alkyl chains. The aromatic ring is subject to electrophilic substitution reactions, although the conditions required for such reactions might also affect the carboxylic acid groups. The reactivity of the hydroxyl group in the related compound β-phenylethyl alcohol is known to be influenced by substituents on the phenyl ring, suggesting that the electronic nature of the butanedioic acid substituent could, in turn, influence the reactivity of the phenyl ring in the target molecule. rsc.orgrsc.org

Advanced Analytical Characterization of 2 1 Phenylethyl Butanedioic Acid

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-(1-Phenylethyl)butanedioic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the primary methods used.

In a typical ¹H NMR spectrum, the protons of the phenylethyl group would exhibit characteristic shifts, with the aromatic protons appearing in the downfield region (approximately 7.2-7.4 ppm). The methine proton of the phenylethyl group would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The protons of the butanedioic acid moiety would present as a more complex pattern of multiplets in the aliphatic region of the spectrum. The acidic protons of the carboxyl groups would be observed as broad singlets, often in the range of 10-12 ppm, though their position can be highly dependent on the solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbons of the dicarboxylic acid would have characteristic chemical shifts in the range of 170-180 ppm. The aromatic carbons would appear between 125-145 ppm, while the aliphatic carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl C=O | - | ~175-180 |

| Aromatic C-H | ~7.2-7.4 | ~127-129 |

| Aromatic C (quaternary) | - | ~140-145 |

| Methine CH (phenylethyl) | ~3.0-3.5 (quartet) | ~40-45 |

| Methylene CH₂ (succinic) | ~2.5-2.8 (multiplet) | ~35-40 |

| Methine CH (succinic) | ~2.8-3.2 (multiplet) | ~45-50 |

| Methyl CH₃ | ~1.3-1.5 (doublet) | ~20-25 |

| Carboxyl OH | ~10-12 (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, which has a molecular weight of 222.24 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 222.

Common fragmentation patterns for carboxylic acids in mass spectrometry involve the loss of water (M-18), the carboxyl group (M-45), or cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, significant fragments would likely include the loss of a carboxyl group to give a fragment at m/z 177, and the cleavage of the bond between the two chiral centers, leading to fragments corresponding to the phenylethyl cation (m/z 105) and the succinic acid radical cation. The fragmentation of the aromatic ring can also produce characteristic ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 222 | [M]⁺ (Molecular Ion) |

| 204 | [M - H₂O]⁺ |

| 177 | [M - COOH]⁺ |

| 117 | [C₈H₉O]⁺ |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or impurities, as well as for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

Due to the presence of two chiral centers, this compound can exist as four stereoisomers (two pairs of enantiomers). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating these enantiomers. nih.govphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. windows.net The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), along with an acidic modifier (like trifluoroacetic acid or acetic acid), is critical for achieving optimal separation. researchgate.net The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Table 3: Illustrative Chiral HPLC Separation Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | Dependent on the specific enantiomers and CSP |

Gas Chromatography-Mass Spectrometry (GC-MS) for Constituent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile and thermally stable compounds. Since dicarboxylic acids like this compound are generally not volatile enough for direct GC analysis, a derivatization step is required. glsciences.eulongdom.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) esters. nist.govuran.uaresearchgate.net

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluting components, allowing for their identification and quantification. This method is particularly useful for identifying and quantifying impurities in the sample. longdom.org

Table 4: Typical GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Non-polar (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-550 |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

Computational Chemistry and Theoretical Studies on 2 1 Phenylethyl Butanedioic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to solve the Schrödinger equation for a given molecular structure.

For 2-(1-Phenylethyl)butanedioic acid, these calculations can determine a variety of electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface visually represents the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential, typically colored red) and electron-poor regions (electropositive potential, colored blue). For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the two carboxylic acid groups, indicating these are primary sites for electrophilic attack or hydrogen bond donation.

A hypothetical table of calculated electronic properties for the optimized geometry of this compound using a common DFT method (e.g., B3LYP/6-31G*) is presented below for illustrative purposes.

| Property | Hypothetical Value | Description |

| Total Energy | -805.4 Hartrees | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of the molecule's excitability and chemical stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Due to its structural flexibility, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. nih.govnih.gov By simulating the atomic motions based on a force field, MD can reveal the most stable low-energy conformations and the energy barriers between them. nih.gov

An MD simulation for this molecule would involve placing it in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces on each atom at femtosecond intervals. mdpi.com The resulting trajectory provides a detailed movie of the molecule's dynamic behavior. Analysis of this trajectory can identify preferred dihedral angles, intramolecular hydrogen bonding patterns, and the root-mean-square deviation (RMSD) of the structure from its initial state. This is crucial for understanding how the molecule might fit into a receptor's active site. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Theoretical methods can be employed to predict the mechanisms of chemical reactions involving this compound. For instance, the deprotonation of its carboxylic acid groups or its potential metabolic transformations could be modeled. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate the activation energy required for the reaction to proceed.

Techniques like Path Integral Molecular Dynamics (PIMD) can even incorporate nuclear quantum effects, which are important for reactions involving the transfer of light nuclei like protons (e.g., in acid-base reactions). arxiv.org Such studies provide a quantitative understanding of reaction rates and pathways, which is fundamental to predicting the chemical fate of the compound in various environments.

Structure-Activity Relationships (SAR) Modeling (excluding direct clinical predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological or chemical activity. nih.govmdpi.comnih.gov While no specific QSAR studies focused on this compound derivatives were found, the methodology provides a clear path for future investigations.

To build a QSAR model, one would first synthesize a library of derivatives, perhaps by modifying the phenyl ring with different substituents or altering the length of the butanedioic acid chain. For each analog, a set of molecular descriptors would be calculated. biolscigroup.us These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. biolscigroup.us

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity. nih.gov

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once the descriptors and activity data (e.g., IC50 values for enzyme inhibition) are collected, statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that predicts activity based on the descriptors. mdpi.com Such a model can reveal which properties are most important for the compound's activity and guide the design of more potent analogs. researchgate.net

| Descriptor Type | Example Descriptor | Relevance to SAR |

| Electronic | Partial charge on carboxyl oxygen | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the overall size and shape (compactness) of the molecule. |

Solvation Effects and Intermolecular Interactions

The behavior of this compound is significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvation effects. researchgate.net Implicit solvation models treat the solvent as a continuous medium, which is computationally efficient for estimating the stability of different conformations in solution.

Explicit solvation models, often used in MD simulations, involve surrounding the molecule with a large number of individual solvent molecules (e.g., water). mdpi.com This approach allows for a detailed analysis of specific intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid groups and surrounding water molecules. Understanding these interactions is critical for predicting solubility and how the molecule behaves at a biological interface. researchgate.net

Biochemical Roles and Environmental Fate of 2 1 Phenylethyl Butanedioic Acid Non Clinical Focus

Biotransformation Processes and Metabolite Identification

The formation of 2-(1-phenylethyl)butanedioic acid is a key step in the anaerobic degradation of ethylbenzene (B125841), a component of gasoline and a widespread groundwater contaminant. In the absence of oxygen, certain microorganisms have evolved unique strategies to activate and break down the stable aromatic ring of ethylbenzene.

Role in Anaerobic Degradation of Aromatic Hydrocarbons

Under anaerobic conditions, particularly in sulfate-reducing and denitrifying environments, the degradation of ethylbenzene is initiated by a remarkable biochemical reaction. Instead of the oxidative attacks seen in aerobic degradation, anaerobic microbes employ a process of addition. This initial activation step is crucial as it transforms the non-polar and relatively inert ethylbenzene into a more reactive molecule, priming it for further breakdown. The formation of this compound is the hallmark of this anaerobic activation of ethylbenzene. nih.gov This compound serves as a key biomarker for identifying in-situ anaerobic bioremediation of ethylbenzene contamination in groundwater and other anoxic environments. nih.gov

Mechanisms of Fumarate (B1241708) Addition in Microbial Metabolism

The central mechanism for the anaerobic activation of ethylbenzene is the addition of a fumarate molecule. This reaction is catalyzed by a glycyl radical enzyme, tentatively identified as a succinate (B1194679) synthase. The enzyme facilitates the addition of the ethylbenzene molecule to the double bond of fumarate, resulting in the formation of (1-phenylethyl)succinate. nih.gov This process is analogous to the anaerobic degradation of other aromatic hydrocarbons like toluene (B28343), which is activated by a similar fumarate addition to form benzylsuccinate. nih.gov

Following its formation, this compound undergoes further biotransformation. One of the identified downstream metabolites is 4-phenylpentanoate. nih.gov The formation of this compound is thought to involve a carbon skeleton rearrangement of the succinate moiety of (1-phenylethyl)succinyl-CoA. This transformation pathway underscores the complex series of reactions that microorganisms employ to metabolize these recalcitrant compounds.

| Metabolite Identified | Precursor Compound | Microbial Culture/Environment | Reference |

| This compound | Ethylbenzene | Sulfate-reducing bacteria (e.g., strain EbS7) | nih.gov |

| 4-Phenylpentanoate | This compound | Sulfate-reducing bacteria (e.g., strain EbS7) | nih.gov |

| 1-Phenylethanol | Ethylbenzene | Denitrifying bacteria (e.g., strain EbN1) | nih.gov |

| Acetophenone | 1-Phenylethanol | Denitrifying bacteria (e.g., strain EbN1) | nih.gov |

Interactions with Environmental Microbial Communities

The biotransformation of ethylbenzene to this compound is carried out by specific microbial communities that thrive in anoxic environments. These communities are often complex consortia of different microbial species that work in concert to break down the contaminant.

Sulfate-reducing bacteria are key players in the anaerobic degradation of ethylbenzene via the fumarate addition pathway. nih.gov A notable example is the marine sulfate-reducing bacterium, strain EbS7, which has been shown to completely mineralize ethylbenzene to carbon dioxide, with this compound and 4-phenylpentanoate detected as key intermediates. nih.gov

Denitrifying bacteria also contribute to the anaerobic degradation of ethylbenzene, although some strains utilize a different initial activation mechanism involving dehydrogenation to 1-phenylethanol. nih.gov However, the presence of genes for fumarate addition in various denitrifying and other anaerobic bacteria suggests that the formation of this compound is a widespread strategy.

Microbial consortia from petroleum-contaminated aquifers have been shown to harbor the genetic potential for anaerobic degradation of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes). nih.gov Molecular studies of these environments have revealed the presence of bacterial lineages, such as those within the Desulfobacteraceae and Rhodocyclaceae families, that are associated with the degradation of these aromatic hydrocarbons. nih.gov The detection of metabolites like (1-phenylethyl)succinate in these environments provides direct evidence of the activity of these specialized microbial communities. nih.gov

| Microbial Group/Strain | Environment/Condition | Role in Ethylbenzene Degradation | Reference |

| Sulfate-reducing bacteria (e.g., strain EbS7) | Marine sediments, sulfate-reducing conditions | Fumarate addition to ethylbenzene, forming this compound | nih.gov |

| Denitrifying bacteria (e.g., strain EbN1) | Freshwater mud, denitrifying conditions | Can degrade ethylbenzene, though some strains use an alternative initial pathway | nih.gov |

| Desulfobacteriaceae family | Petroleum-contaminated aquifers | Implicated in the anaerobic degradation of aromatic hydrocarbons | nih.govnih.gov |

| Rhodocyclaceae family | Petroleum-contaminated aquifers | Implicated in the anaerobic degradation of aromatic hydrocarbons | nih.gov |

| Dechloromonas strain RCB | Nitrate-reducing conditions | Capable of anaerobic degradation of ethylbenzene | nih.gov |

Enzymatic Pathways Involved in Biosynthesis or Biodegradation

The formation of this compound is catalyzed by a specific enzyme that facilitates the addition of fumarate to ethylbenzene. While the enzyme is broadly classified as a succinate synthase, a member of the glycyl radical enzyme family, the specific enzyme responsible for this reaction in ethylbenzene degradation is still under detailed characterization. The genes encoding for similar enzymes involved in the anaerobic degradation of toluene (benzylsuccinate synthase) have been identified and serve as a model for understanding the enzymatic basis of this reaction. nih.gov

In contrast to the fumarate addition pathway, some denitrifying bacteria, such as strain EbN1, utilize an alternative pathway for the initial anaerobic oxidation of ethylbenzene. This pathway involves a molybdenum-containing enzyme called ethylbenzene dehydrogenase, which catalyzes the hydroxylation of ethylbenzene to (S)-1-phenylethanol. nih.gov This is followed by the action of (S)-1-phenylethanol dehydrogenase, which converts (S)-1-phenylethanol to acetophenone. nih.gov Although this pathway does not directly produce this compound, it represents an important alternative route for anaerobic ethylbenzene metabolism.

The subsequent breakdown of this compound likely involves its activation to the corresponding CoA-thioester, (1-phenylethyl)succinyl-CoA. This is then thought to undergo a carbon skeleton rearrangement to form 4-phenylpentanoyl-CoA, which can be further degraded through a modified β-oxidation pathway.

| Enzyme/Gene | Reaction Catalyzed/Function | Microbial Strain/Group | Reference |

| Succinate synthase (putative) | Ethylbenzene + Fumarate → this compound | Sulfate-reducing bacteria | nih.gov |

| Benzylsuccinate synthase (bss genes) | Toluene + Fumarate → Benzylsuccinate | Toluene-degrading anaerobes | nih.gov |

| Ethylbenzene dehydrogenase (ebd genes) | Ethylbenzene → (S)-1-Phenylethanol | Denitrifying bacteria (e.g., strain EbN1) | nih.gov |

| (S)-1-Phenylethanol dehydrogenase (ped gene) | (S)-1-Phenylethanol → Acetophenone | Denitrifying bacteria (e.g., strain EbN1) | nih.gov |

Ecological Significance and Environmental Transport

The formation of this compound is of significant ecological importance as it represents a key mechanism for the natural attenuation of ethylbenzene in contaminated anoxic environments. Ethylbenzene is a component of gasoline and a frequent contaminant of soil and groundwater at industrial sites and locations with leaking underground storage tanks. acs.org In the absence of oxygen, which is rapidly depleted in such environments, anaerobic biodegradation becomes the primary process for its removal.

The presence of this compound and its subsequent metabolites in groundwater serves as a direct indicator of ongoing intrinsic bioremediation. nih.gov Monitoring for these specific metabolites can provide valuable information for assessing the effectiveness of natural attenuation and for designing and evaluating engineered bioremediation strategies.

Emerging Applications in Chemical Synthesis and Materials Innovation

Precursor in Fine Chemical and Intermediate Synthesis

As a chiral building block, 2-(1-phenylethyl)butanedioic acid holds significant potential as a precursor for the synthesis of a variety of fine chemicals and pharmaceutical intermediates. The presence of two distinct carboxylic acid groups, along with a stereocenter, allows for a wide array of chemical transformations to produce complex molecular architectures with high stereoselectivity.

The synthesis of chiral succinic acid derivatives is a key strategy for producing valuable intermediates. The 1-phenylethylamine (B125046) moiety is a well-established chiral auxiliary, often employed to direct the stereochemical outcome of reactions. By incorporating this chiral auxiliary into the succinic acid structure, this compound becomes a valuable starting material for diastereoselective reactions, such as alkylations and condensations, leading to the formation of enantiomerically enriched products.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Esterification | Alcohols, Acid Catalysis | Chiral Diesters and Monoesters |

| Amidation | Amines, Coupling Agents | Chiral Amides and Polyamides |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Chiral Diols |

| Cyclization | Dehydrating Agents | Chiral Anhydrides and Lactones |

| Decarboxylation | Heat or Catalysis | Chiral Carboxylic Acids |

This table represents potential transformations based on the functional groups present in this compound and general organic synthesis principles.

Role in Asymmetric Catalysis Development

The field of asymmetric catalysis has seen a surge in the use of chiral organic molecules as catalysts and ligands. Chiral dicarboxylic acids, in particular, have emerged as a promising class of Brønsted acid catalysts for a variety of enantioselective transformations nih.govrsc.org. The structure of this compound, with its defined stereochemistry and acidic protons, makes it an intriguing candidate for applications in this domain.

It is postulated that the two carboxylic acid groups can act in a cooperative manner to activate substrates and control the stereochemical environment of a reaction. The phenyl group from the 1-phenylethyl moiety can also engage in non-covalent interactions, such as π-stacking, to further enhance stereoselectivity. Potential applications include its use as a chiral ligand for metal-based catalysts or as a stand-alone organocatalyst for reactions like Michael additions, Mannich reactions, and cycloadditions.

Potential in Polymer and Advanced Material Science

Succinic acid is a well-known bio-based monomer used in the production of biodegradable polyesters, such as poly(butylene succinate) (PBS) nih.govmdpi.com. The incorporation of this compound as a comonomer in such polymerizations could lead to the development of novel materials with tailored properties.

The presence of the bulky and chiral 1-phenylethyl group along the polymer backbone would likely disrupt the crystallinity typically observed in succinate-based polyesters. This could lead to polymers with lower melting points, increased flexibility, and altered degradation rates. Furthermore, the chirality of the monomer unit could impart unique chiroptical properties to the resulting polymer, making it potentially useful for applications in optical devices or as a chiral stationary phase in chromatography.

Table 2: Predicted Impact of this compound on Polymer Properties

| Polymer Property | Predicted Effect of Incorporation | Rationale |

| Crystallinity | Decrease | The bulky phenylethyl group disrupts chain packing. |

| Glass Transition Temp. (Tg) | Increase | The rigid phenyl group restricts chain mobility. |

| Mechanical Strength | Potentially Altered | Dependent on the degree of incorporation and resulting morphology. |

| Biodegradability | Potentially Altered | Steric hindrance may affect enzymatic access to ester linkages. |

| Optical Activity | Imparted | Introduction of a chiral center into the polymer backbone. |

This table presents predicted trends based on established principles of polymer chemistry and the known effects of incorporating bulky, chiral monomers.

Future Research Directions and Unexplored Avenues for 2 1 Phenylethyl Butanedioic Acid

Development of Novel Synthetic Methodologies

Currently, there are no established or optimized synthetic routes specifically for 2-(1-Phenylethyl)butanedioic acid in the scientific literature. Future research could focus on developing efficient and stereoselective synthetic methods. Potential strategies might involve the Michael addition of a phenylethyl Grignard reagent to maleic anhydride (B1165640) or its esters, followed by hydrolysis. Another approach could be the alkylation of succinic acid derivatives with a 1-phenylethyl halide. Investigating enzymatic or chemo-enzymatic methods could also offer a greener and more selective alternative to traditional chemical synthesis.

Advanced Characterization of Undiscovered Properties

The physical, chemical, and electronic properties of this compound are yet to be characterized. Future studies would need to begin with fundamental analysis, including determination of its melting point, boiling point, solubility in various solvents, and spectroscopic characterization using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry. Advanced characterization could involve X-ray crystallography to determine its solid-state structure and computational studies to understand its conformational landscape and electronic properties.

Elucidation of Broader Biological System Interactions

The biological activity of this compound is entirely unknown. Given that succinic acid is a key intermediate in the Krebs cycle, it is conceivable that this derivative could interact with metabolic pathways. Initial in vitro screening assays could be conducted to assess its potential as an enzyme inhibitor or modulator. Its structural similarity to other biologically active molecules containing a phenylethyl group might suggest potential neurological or antimicrobial activities, which would warrant further investigation.

Integration of Multiscale Computational and Experimental Studies

In the absence of experimental data, computational modeling presents a powerful tool for initial exploration. Density Functional Theory (DFT) calculations could predict the molecule's geometry, vibrational frequencies, and electronic properties. mdpi.com Molecular dynamics simulations could provide insights into its behavior in different environments, such as in aqueous solution or in the presence of a biological membrane. These computational predictions would be invaluable in guiding future experimental work and interpreting its results, creating a synergistic loop between theory and practice.

Sustainable Production and Environmental Remediation Contexts

Should this compound be found to have valuable properties, research into its sustainable production would be crucial. This could involve exploring biosynthesis pathways in engineered microorganisms, a strategy increasingly used for the production of succinic acid and its derivatives. nih.govfrontiersin.org Furthermore, its potential role in environmental remediation is an open question. For instance, its dicarboxylic acid nature suggests it could act as a chelating agent for heavy metals, or it could be explored as a biodegradable building block for new polymers. researchgate.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(1-Phenylethyl)butanedioic acid critical for experimental design?

- Methodological Answer : Prioritize properties like logP (1.98–2.0 for analogs), polar surface area (74.6 Ų), hydrogen bond donor/acceptor counts (2–3 donors, 4 acceptors), and rotatable bonds (4) . These parameters guide solvent selection, crystallization conditions, and membrane permeability assays. For solubility optimization, use logP to predict partition coefficients and adjust solvent polarity accordingly.

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Esterification-Hydrolysis : React phenol derivatives with butyric acid under acidic conditions, followed by hydrolysis (e.g., 2-Phenoxybutanoic acid synthesis) .

- Catalytic Coupling : Use Suzuki-Miyaura coupling for aryl-alkyl bond formation with boronic acid derivatives .

- Optimization : Monitor reaction progress via TLC/HPLC, adjust catalyst loading (e.g., AlCl₃ in dichloromethane for Friedel-Crafts analogs), and control temperature to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm phenyl-ethyl substituent integration and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- HPLC-MS : Use C18 columns with acidic mobile phases (0.1% TFA) to assess purity (>95%) and detect impurities .

- XRPD : For polymorph screening, analyze crystallization outcomes using X-ray powder diffraction .

Q. How does the phenyl-ethyl substituent influence the compound's solubility and crystallization behavior?

- Methodological Answer : The hydrophobic phenyl group reduces aqueous solubility (logP >1.98) but enhances lipid membrane penetration. For crystallization trials:

- Use mixed solvents (e.g., ethanol/water) to balance polarity .

- Screen for co-crystals with amines (e.g., tromethamine) to improve stability .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting stereochemical outcomes in derivatives?

- Methodological Answer :

- DFT Calculations : Optimize transition states for enantioselective synthesis (e.g., (2R)-hydroxy derivatives ).

- MD Simulations : Study solvation effects on crystal packing using force fields like AMBER .

- Docking Studies : Predict binding affinity with targets using AutoDock Vina, focusing on carboxylate interactions .

Q. How can contradictory biological activity data between in vitro and in vivo studies be reconciled?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsome stability to identify rapid degradation in vivo .

- Prodrug Design : Mask carboxylates with ester groups (e.g., diethyl esters ) to improve bioavailability.

- PK/PD Modeling : Correlate in vitro IC₅₀ with plasma exposure levels using compartmental models .

Q. What strategies exist for designing enantioselective syntheses of chiral analogs?

- Methodological Answer :

- Chiral Catalysts : Use (S)-BINOL-derived catalysts for asymmetric alkylation .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands for concurrent racemization and separation .

Q. Which catalytic systems show promise for C-H functionalization in this scaffold?

- Methodological Answer :

- Pd/Norbornene Systems : Direct C-H arylation at β-positions .

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ for radical-mediated alkylation under visible light .

- Electrochemical Methods : Achieve oxidative coupling with minimal protecting groups .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- QC Protocols : Mandate HPLC-MS purity checks (>98%) and peptide-content analysis for salt-adjusted formulations .

- Standardized Solubility Tests : Pre-dissolve in DMSO/water mixtures (e.g., 10% DMSO) to control stock concentrations .

- Bioassay Triplicates : Include internal controls (e.g., reference inhibitors) to normalize inter-batch differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.